molecular formula C12H16O B8272985 1-(1,1-Dimethylprop-2-enyl)-3-methoxybenzene

1-(1,1-Dimethylprop-2-enyl)-3-methoxybenzene

Cat. No.: B8272985
M. Wt: 176.25 g/mol
InChI Key: CFGYFGCYFBIACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dimethylprop-2-enyl)-3-methoxybenzene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-methoxy-3-(2-methylbut-3-en-2-yl)benzene

InChI

InChI=1S/C12H16O/c1-5-12(2,3)10-7-6-8-11(9-10)13-4/h5-9H,1H2,2-4H3

InChI Key

CFGYFGCYFBIACL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium dimsylate was prepared by dissolving hexane washed 60% NaH (4.89 g, 122 mmoles) in mineral oil in 120 mL of DMSO with heating to 60° C. To 40 mL of this solution added methyltriphenylphosphonium bromide (14.5 g, 40.7 mmoles) of as a solid, forming a thick paste. A solution of 2-(3-methoxyphenyl)-2-methylpropanal (5.00 g, 28.1 mmoles) in 6 mL of DMSO was added, and the mixture stirred overnight. The mixture was partitioned between Et2O and water, and the aqueous layer further extracted with Et2O. The combined organic extracts were washed with water and brine, dried over Na2SO4, filtered, and evaporated. Chromatography of the residue over silica gel using DCM as eluent gave 1-(1,1-dimethylprop-2-enyl)-3-methoxybenzene, 4.25 g, as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
reactant
Reaction Step Four

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